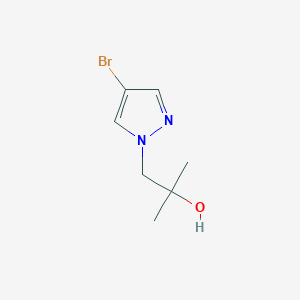
2-Bromo-3-fluoro-6-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride and a methoxy at 2-, 3- and 6-positions respectively . It is a white to yellow crystalline solid and finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde involves several steps. The formation of cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-fluoro-6-methoxybenzaldehyde is C8H6BrFO2 . The InChI key is KJXBFVPVUAXWKZ-UHFFFAOYSA-N . The molecular weight is 233.03 .Chemical Reactions Analysis
2-Bromo-3-fluoro-6-methoxybenzaldehyde is involved in several chemical reactions. For instance, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It can also be prepared from 4-bromo-3-fluoroanisole .Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a solid . The storage temperature is between 2-8°C in an inert atmosphere .科学的研究の応用
Synthesis and Analytical Applications
Synthetic Route Improvement : Research on similar bromo-fluoro-methoxybenzaldehydes has been focused on improving synthetic routes for key intermediates in drug discovery. For example, a study on 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from a structurally related benzaldehyde, demonstrated an improved synthetic route that increased yield by 18% while maintaining purity. This advancement contributed to the quicker supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).
Fluorogenic Aldehyde for Aldol Reactions Monitoring : A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor aldol reactions through fluorescence increase. This research showcases the potential of customized benzaldehydes for real-time monitoring of chemical reactions, thereby enhancing the efficiency and understanding of reaction mechanisms (Guo & Tanaka, 2009).
Catalytic and Synthetic Chemistry
- Palladium-catalyzed Synthesis : The use of palladium catalysis in the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes has been explored, showcasing the versatility of brominated benzaldehydes in facilitating complex synthetic pathways. This method offers a route to synthesize heterocyclic compounds with potential biological activity (Cho et al., 2004).
Material Science and Molecular Design
- Electrically Conductive Polymers : Research into bis-aldehyde monomers, which share functional group similarities with 2-Bromo-3-fluoro-6-methoxybenzaldehyde, has led to the development of electrically conductive pristine polyazomethines. These materials were synthesized from aldehyde monomers and exhibited significant electrical conductivity, highlighting the potential of bromo-fluoro-methoxybenzaldehydes in the development of new materials (Hafeez et al., 2019).
Environmental and Biological Applications
- Halogenated Compound Metabolism : Studies on the metabolism of halogenated compounds by fungi, such as Bjerkandera adusta, have identified the production of chlorinated and brominated methoxybenzaldehyde metabolites. This research indicates the environmental and biological roles of halogenated benzaldehydes in natural biotransformation processes, which could extend to compounds like 2-Bromo-3-fluoro-6-methoxybenzaldehyde (Beck et al., 2000).
Safety And Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
2-bromo-3-fluoro-6-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGANHGCQQLIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-6-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)

![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)